molecular formula C12H15N3O3 B1394441 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 1306738-98-6

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No. B1394441
M. Wt: 249.27 g/mol
InChI Key: SDBDQZCITLUBJT-UHFFFAOYSA-N
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Description

The compound “1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbohydrazide group, which is a functional group consisting of a carbonyl group (C=O) flanked by two hydrazine groups (NH-NH2). The 2-methoxyphenyl group indicates a phenyl ring (a six-membered carbon ring, indicative of an aromatic compound) with a methoxy group (O-CH3) attached at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, would have a puckered conformation due to the strain of the five-membered ring. The carbohydrazide group would likely participate in hydrogen bonding, both intra- and intermolecularly .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carbohydrazide group, for example, is known to participate in various reactions, including condensation reactions with aldehydes and ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbohydrazide group and the aromatic 2-methoxyphenyl group could influence its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis of Substituted Derivatives

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide has been utilized in the synthesis of a variety of substituted derivatives. These include hydrazone, azole, triazine, and semi- and thiosemicarbazide moieties. These derivatives are formed through reactions such as esterification, hydrazinolysis, and condensation with aromatic aldehydes (Urbonavičiūtė et al., 2014).

Structure Determination

The compound has been used in the synthesis and structure determination of related compounds. For instance, the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involved its use, with the structure ascertained by NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).

Antioxidant Activity

The compound has been integral in the synthesis of novel derivatives with potent antioxidant activities. Some of these derivatives have shown higher antioxidant activity than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Antimicrobial and Antifungal Activity

Research has also focused on synthesizing derivatives of this compound to test for antimicrobial and antifungal activities. These studies have yielded compounds with significant activities against various bacterial and fungal strains (Vaickelionienė et al., 2011).

Corrosion Protection

Studies have investigated the use of derivatives of this compound in corrosion protection. These studies involve electrochemical and computational approaches to evaluate the efficacy of synthesized compounds in protecting metals like mild steel in corrosive environments (Paul et al., 2020).

Coordination and Structural Studies

The compound has been employed in coordination and structural studies. For example, its derivatives have been used to explore diverse supramolecular arrangements influenced by weak intermolecular interactions, providing insights into molecular conformation and packing (Samipillai et al., 2016).

Synthesis of Isoxazole Derivatives

It has been used in the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives, which were evaluated for their antimicrobial and antitubercular activities. These derivatives displayed significant activity against various microorganisms (Shingare et al., 2018).

properties

IUPAC Name

1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-18-10-5-3-2-4-9(10)15-7-8(6-11(15)16)12(17)14-13/h2-5,8H,6-7,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBDQZCITLUBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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